molecular formula C27H26N2O3S B2479308 Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate CAS No. 391228-38-9

Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate

Cat. No. B2479308
CAS RN: 391228-38-9
M. Wt: 458.58
InChI Key: FWEAVRNJYHNKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of cyanoacetamides . Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular formula of this compound is C27H26N2O3S . It contains a cyano group (-CN), a sulfanyl group (-SH), and an ethyl acetate group (CH3COOCH2CH3), attached to a tetrahydroquinoline core .


Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Anticancer Activity

Ethyl 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetate has been investigated for its potential as an anticancer agent. Researchers have synthesized related benzimidazole derivatives and evaluated their effects on cancer cell lines. Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold significantly influences the compound’s anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance the compound’s effectiveness, while electron-withdrawing groups (such as –NO₂ and –CF₃) decrease its inhibitory ability .

Drug Design and Optimization

The benzimidazole scaffold serves as a foundation for designing new-generation anticancer drugs. By modifying functional groups on the core structure, researchers aim to enhance bioactivity. Commercially available anticancer drugs, such as osimertinib, navelbine, and vinblastine, are based on the benzimidazole skeleton. Ethyl 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetate contributes to this ongoing drug discovery effort .

Synthetic Methodology and Structure–Activity Relationship (SAR) Studies

Researchers have developed efficient synthetic routes to obtain benzimidazole derivatives, including the compound . The SAR analysis provides insights into how specific substituents influence the anticancer activity. Understanding these relationships aids in optimizing drug candidates.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the reported activities of many cyanoacetamide derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

properties

IUPAC Name

ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-2-31-25(30)18-33-27-23(16-28)26(22-10-6-7-11-24(22)29-27)20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEAVRNJYHNKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.